Fmoc-Phg-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

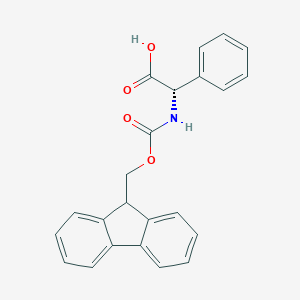

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428480 | |

| Record name | Fmoc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102410-65-1 | |

| Record name | Fmoc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Structure of Fmoc-Phg-OH

Introduction

N-α-Fmoc-L-phenylglycine, commonly abbreviated as Fmoc-Phg-OH, is a chemically modified amino acid derivative extensively utilized by researchers and drug development professionals. It serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] The attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of phenylglycine allows for the controlled, sequential addition of amino acids to a growing peptide chain.[1] Phenylglycine is a non-proteinogenic amino acid, and its incorporation into peptides can confer unique structural constraints and pharmacological properties. This guide provides a detailed examination of the molecular structure of this compound.

Core Molecular Structure

The structure of this compound is an assembly of three distinct chemical moieties:

-

The Phenylglycine (Phg) Core: Phenylglycine is an amino acid where a phenyl group is directly attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group). This distinguishes it from phenylalanine, where a methylene (B1212753) bridge separates the phenyl group from the alpha-carbon.

-

The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the nitrogen atom of the amino group of phenylglycine.[1][2]

-

The Carboxylic Acid Group: The carboxyl group (-COOH) is a defining feature of the amino acid, which participates in peptide bond formation.

The systematic IUPAC name for the commonly used L-isomer is (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid.[3]

Component Analysis

1. Phenylglycine (Phg) Phenylglycine is an achiral amino acid in its free form, but when incorporated into a larger molecule like this, the alpha-carbon becomes a stereocenter. The designation "Phg" can refer to the L-form ((S)-configuration), the D-form ((R)-configuration), or a racemic mixture (DL).[4][5] In the context of peptide synthesis, Fmoc-L-Phg-OH is frequently used.[1][3][6] The phenyl ring's direct attachment to the backbone alpha-carbon imparts significant conformational rigidity to the peptide chain.

2. The Fmoc Group (9-fluorenylmethyloxycarbonyl) The Fmoc group is a large, aromatic protecting group essential for modern peptide synthesis.[2] Its structure consists of a fluorene (B118485) ring system linked to a methoxycarbonyl group. This group is stable under acidic conditions but is readily removed by a base (typically a piperidine (B6355638) solution), a process known as deprotection. This orthogonality allows for the selective removal of the Fmoc group without cleaving the peptide from the solid support or removing acid-labile side-chain protecting groups.

3. The Carboxylic Acid (-OH) The carboxylic acid functional group is the site of activation for coupling reactions during peptide synthesis. Using coupling reagents, this group reacts with the free amino group of the next amino acid in the sequence to form a peptide bond.

Quantitative Data Summary

The following table summarizes key quantitative data for Fmoc-L-Phg-OH.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉NO₄ | [1][3][6] |

| Molecular Weight | 373.40 g/mol | [5][6] |

| CAS Number | 102410-65-1 (L-isomer) | [1][3][6] |

| Appearance | White to off-white solid/powder | [1][6] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | [3] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [3] |

| InChI Key | PCJHOCNJLMFYCV-NRFANRHFSA-N (L-isomer) | [3][6] |

Structural Visualization

The chemical structure of Fmoc-L-Phg-OH is depicted below, illustrating the connectivity of the Fmoc group, the phenylglycine residue, and the carboxylic acid.

Figure 1: 2D chemical structure of Fmoc-L-Phenylglycine (this compound).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 3. This compound | C23H19NO4 | CID 7269367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Fmoc-Phg-OH: Chemical Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details its physicochemical characteristics, experimental protocols for its use and analysis, and addresses the significant challenge of racemization, offering strategies for its mitigation.

Core Chemical Properties

This compound is a white to off-white crystalline powder widely utilized in the synthesis of peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group is key to the Fmoc/tBu strategy in SPPS, offering base-lability for selective deprotection of the N-terminal amine while acid-labile side-chain protecting groups remain intact.

The IUPAC name for this compound is (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-phenylacetic acid .

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-phenylacetic acid | |

| CAS Number | 102410-65-1 | |

| Molecular Formula | C₂₃H₁₉NO₄ | |

| Molecular Weight | 373.40 g/mol | |

| Melting Point | 175-180 °C | |

| Appearance | White to off-white crystalline powder | |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

| Storage | 2-8°C |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an this compound residue.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT)

-

Tertiary base: e.g., 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP)[2]

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[3]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).[3]

-

-

Amino Acid Coupling (this compound):

-

Crucial Step for Minimizing Racemization: The choice of coupling reagents and base is critical at this stage.[2]

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., DEPBT or COMU, 3 equivalents) in DMF.

-

Add a sterically hindered weak base such as TMP or DMP (4 equivalents) to the solution.[2]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[3]

-

Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

HPLC Analysis for Purity Assessment

This protocol outlines a standard method for determining the purity of this compound or a synthesized peptide containing it.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample of this compound or synthesized peptide

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[4]

-

HPLC Conditions:

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

NMR Spectroscopy for Structural Confirmation

This protocol provides a general guideline for the NMR analysis of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a small vial.[4]

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Compare the chemical shifts and coupling constants with expected values for the structure of this compound to confirm its identity and purity.

-

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing a Phenylglycine residue using this compound, highlighting the critical coupling step where racemization can occur.

Caption: Workflow for SPPS using this compound, highlighting the critical coupling step.

The Challenge of Racemization

A significant challenge in the use of this compound is its susceptibility to racemization at the α-carbon during the activation and coupling steps of SPPS.[2][7] This can lead to the incorporation of the undesired D-phenylglycine diastereomer into the peptide chain, impacting its structure, biological activity, and purification.

Mechanisms of Racemization: The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated this compound. The α-proton of this intermediate is acidic and can be readily abstracted by the base used in the coupling reaction, leading to a loss of stereochemical integrity.[8]

Strategies to Minimize Racemization:

-

Choice of Coupling Reagents: The use of coupling reagents that minimize the formation of the oxazolone (B7731731) intermediate is crucial. Reagents such as DEPBT and COMU have been shown to be effective in reducing racemization.[2]

-

Use of Sterically Hindered Weak Bases: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization. Weaker and more sterically hindered bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are preferred.[2][8]

-

Minimized Pre-activation Time: Prolonged pre-activation of this compound before its addition to the resin increases the risk of racemization. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is recommended.[9]

-

Reaction Temperature: Performing the coupling reaction at room temperature or even at 0°C for particularly sensitive sequences can help to reduce the rate of racemization.[9]

By carefully selecting the coupling reagents, base, and reaction conditions, researchers can significantly minimize the risk of racemization and ensure the synthesis of high-purity peptides containing phenylglycine.

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. phenomenex.com [phenomenex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Phg-OH: Synthesis, Application, and Stereochemical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH), a crucial building block in peptide synthesis. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and purification, and offers an in-depth analysis of its application in Solid-Phase Peptide Synthesis (SPPS). A significant focus is placed on the critical challenge of racemization during its incorporation into peptide chains, with quantitative data to guide methodological choices.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-phenylglycine, protected at the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern SPPS, allowing for the stepwise assembly of peptide chains under mild conditions.

| Property | Value |

| Chemical Formula | C₂₃H₁₉NO₄[1][2] |

| Molecular Weight | 373.40 g/mol [1][2] |

| CAS Number | 102410-65-1[1][2] |

| Appearance | White to off-white crystalline solid/powder[2] |

| Solubility | Limited in water; soluble in organic solvents like DMF, DMSO, and dichloromethane[2] |

| Melting Point | Approximately 175-180 °C |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved by reacting L-phenylglycine with an Fmoc-donating reagent under basic conditions. Subsequent purification is critical to ensure high purity for successful peptide synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the N-α-Fmoc protection of L-phenylglycine.

Materials:

-

L-phenylglycine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane (B91453) (or Acetone) and Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: Dissolve L-phenylglycine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and other non-polar byproducts.

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl while stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method to achieve the high purity of Fmoc-amino acids required for SPPS.

Materials:

-

Crude this compound

-

Toluene (or a solvent system like ethyl acetate/hexane)

-

Heating mantle with stirrer, reflux condenser, and filtration apparatus

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.

-

Heating: Gently heat the mixture to approximately 50°C with continuous stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum.

Caption: Chemical synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for incorporating phenylglycine residues into synthetic peptides. The process follows the standard iterative cycle of Fmoc-SPPS.

Experimental Protocol: SPPS Cycle for this compound Incorporation

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (pre-swollen in DMF)

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HBTU or HATU (3-5 equivalents)

-

Base, e.g., DIPEA or Collidine (6-10 equivalents)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Reaction vessel with a frit

Procedure:

-

Fmoc Deprotection:

-

Treat the swollen peptide-resin with 20% piperidine in DMF for 3 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free primary amines.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

-

Add the base (e.g., DIPEA) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Post-Coupling Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. A Kaiser test should yield a negative result (yellow beads), indicating a complete coupling reaction.

-

-

Cleavage from Resin (Final Step):

-

After the full peptide sequence is assembled, wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.

-

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The Challenge of Racemization

A significant challenge when using this compound is its high susceptibility to racemization (epimerization) at the α-carbon during the activation and coupling steps.[3][4][5][6][7] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. Studies have shown that the choice of coupling reagent and base plays a crucial role in minimizing this side reaction. The base-catalyzed coupling of this compound is considered the critical step for racemization, more so than the Fmoc deprotection step.[3][6][7]

Quantitative Data on Phenylglycine Racemization

The following table summarizes data from a systematic study on the racemization of a model peptide containing phenylglycine, highlighting the percentage of the desired L-L diastereomer obtained with different coupling reagents and bases.

| Coupling Reagent | Base | Correct Diastereomer (%) |

| HATU | DIPEA | 78 |

| HATU | NMM | 94 |

| HATU | 2,4,6-TMP | >99 |

| HATU | DMP | >99 |

| HBTU | DIPEA | 76 |

| COMU | DIPEA | 80 |

| COMU | 2,4,6-TMP | >99 |

| COMU | DMP | >99 |

| DEPBT | DIPEA | >99 |

Data adapted from Liang, C. et al. (2017). Tetrahedron Letters, 58(24), 2325-2329.[3] Abbreviations: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), 2,4,6-TMP (2,4,6-Trimethylpyridine), DMP (2,6-Dimethylpyridine).

The data clearly indicates that using sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) in combination with coupling reagents like COMU or DEPBT can virtually eliminate racemization.[3][6][7]

Caption: Logical pathway illustrating base-induced racemization.

Applications in Drug Development

The incorporation of non-proteinogenic amino acids like phenylglycine is a key strategy in medicinal chemistry to develop peptides with enhanced therapeutic properties. Phenylglycine can impart unique structural constraints and increase resistance to proteolytic degradation, thereby improving the in vivo stability and bioavailability of peptide drugs.[8]

A notable example is the synthesis of a pentapeptide, H-Ala-Val-Pro-Phg-Tyr-NH₂, which was shown to bind to the BIR3 domain of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein).[4][5] This highlights the potential of using this compound to generate peptide-based inhibitors of protein-protein interactions for therapeutic applications, particularly in oncology.

Signaling Pathway Involvement

As a synthetic, protected amino acid derivative, this compound is designed for use as a building block in chemical synthesis. There is no evidence in the scientific literature to suggest that this compound itself is directly involved in biological signaling pathways. Its utility lies in the creation of novel peptide sequences which can then be used to modulate such pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Chiral Twins in Peptide Science: An In-depth Technical Guide to the Applications of Fmoc-L-phenylglycine and Fmoc-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid phenylglycine, with its unique α-aryl substitution, offers a valuable tool for modifying peptide structure and function. Its incorporation, facilitated by Fmoc-protected derivatives, allows for the creation of peptides with enhanced stability, constrained conformations, and novel biological activities. This technical guide provides a comprehensive comparison of the applications of the two enantiomers, Fmoc-L-phenylglycine and Fmoc-D-phenylglycine. We delve into their distinct roles in peptide synthesis, with a focus on the critical challenge of racemization, and explore their applications in drug discovery, chiral separations, and asymmetric synthesis. This guide presents quantitative data in comparative tables, details key experimental protocols, and utilizes visualizations to elucidate complex workflows and biological pathways, serving as an essential resource for researchers in the field.

Introduction: The Significance of Phenylglycine in Peptide Chemistry

Phenylglycine (Phg) is a non-natural amino acid distinguished by the direct attachment of a phenyl ring to its α-carbon. This structural feature imparts significant steric hindrance and conformational rigidity compared to its proteinogenic counterpart, phenylalanine, where a methylene (B1212753) spacer separates the aromatic ring from the peptide backbone.[1] The use of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected L- and D-phenylglycine has become instrumental in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of these chiral building blocks.[2]

The choice between the L- and D-enantiomer is not trivial and has profound implications for the resulting peptide's properties. While Fmoc-L-phenylglycine is often used to introduce conformational constraints or mimic natural peptide ligands, Fmoc-D-phenylglycine is a powerful tool for enhancing proteolytic stability and exploring novel pharmacological profiles.[3][4] However, the increased acidity of the α-proton in phenylglycine makes it highly susceptible to racemization during the basic conditions of Fmoc-SPPS, a challenge that requires careful optimization of synthetic protocols.[5]

Core Applications: A Comparative Overview

The applications of Fmoc-L-phenylglycine and Fmoc-D-phenylglycine are diverse, ranging from fundamental peptide chemistry to the development of therapeutic leads.

Fmoc-L-phenylglycine is primarily utilized in:

-

Peptide Synthesis: As a building block for creating peptides with defined stereochemistry, often to mimic or study natural L-amino acid containing sequences.[2]

-

Drug Development: In the design of peptidomimetics and pharmacologically active peptides where a specific L-configuration is required for receptor binding or enzymatic interaction.[2]

-

Protein Engineering: To introduce conformational constraints and study protein folding and stability.[2]

-

Chiral Auxiliaries: In asymmetric synthesis to control the stereochemical outcome of chemical reactions.[6]

Fmoc-D-phenylglycine finds its main applications in:

-

Enhancing Peptide Stability: The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide drugs.[3]

-

Modulating Biological Activity: The altered stereochemistry can lead to peptides with different receptor binding affinities and selectivities, sometimes resulting in antagonists from agonist sequences or enhanced potency.[3]

-

Drug Discovery: As a key component in the synthesis of peptide-based drugs where prolonged action is desired, such as in the development of inhibitors for protein-protein interactions.[3]

-

Chiral Separations: As a component of chiral stationary phases for the resolution of racemic compounds.

Quantitative Data Summary

Racemization of Fmoc-L-phenylglycine in SPPS

A major challenge in the use of Fmoc-phenylglycine is the risk of epimerization during peptide synthesis. The following table summarizes the extent of racemization under various coupling conditions.

| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |

| HATU | DIPEA | ~85% | [5] |

| HBTU | DIPEA | ~82% | [5] |

| PyBOP | DIPEA | ~84% | [5] |

| COMU | DIPEA | ~92% | [5] |

| COMU | TMP | >98% | [5] |

| DEPBT | TMP | >98% | [7] |

| DMTMM-BF4 | NMM | ~71% | [7] |

HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DIPEA: N,N-Diisopropylethylamine, TMP: 2,4,6-Trimethylpyridine, NMM: N-Methylmorpholine.

Comparative Biological Activity

The introduction of D-phenylglycine can significantly impact the biological activity of a peptide. The following table provides a conceptual comparison based on published studies.

| Peptide Attribute | L-Phenylglycine Containing Peptide | D-Phenylglycine Containing Peptide | Rationale |

| Proteolytic Stability | Susceptible to degradation | Significantly more stable | D-amino acids are not recognized by most proteases.[3] |

| Receptor Binding | Can mimic natural ligands | Often shows altered or reduced affinity, but can also lead to enhanced binding in some cases. | Stereochemistry is critical for precise ligand-receptor interactions.[3] |

| Immunogenicity | Potentially immunogenic | Generally less immunogenic | Antigen processing machinery is stereospecific for L-amino acids. |

| Example: HER2-HER3 Interaction Inhibitor | Active (nanomolar IC50) | Also active (nanomolar IC50) with potential for improved in-vivo stability | The D-amino acid containing peptidomimetic was designed to improve enzymatic resistance.[3] |

Experimental Protocols

Protocol for Fmoc-SPPS of a Phenylglycine-Containing Peptide with Minimized Racemization

This protocol is optimized for the manual synthesis of a generic peptide containing a phenylglycine residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-phenylglycine or Fmoc-D-phenylglycine

-

Other required Fmoc-amino acids

-

Coupling reagent: COMU

-

Base: 2,4,6-Trimethylpyridine (TMP)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (for non-Phg residues):

-

Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a 3-fold molar excess of a standard coupling reagent (e.g., HATU) and a 6-fold molar excess of DIPEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF (3 x 1 min).

-

-

Fmoc-Phenylglycine Coupling (Minimized Racemization):

-

In a separate vessel, dissolve a 3-fold molar excess of Fmoc-L-Phg or Fmoc-D-Phg and a 3-fold molar excess of COMU in DMF.

-

Add a 6-fold molar excess of TMP to the solution and mix briefly.

-

Immediately add the activation mixture to the deprotected resin.

-

Allow the coupling to proceed for 2-4 hours.

-

Wash the resin with DMF (5 x 1 min).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3/4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for HPLC Analysis of Peptide Purity and Stereoisomer Separation

Instrumentation and Columns:

-

Analytical HPLC system with a UV detector.

-

For purity analysis: A standard C18 reversed-phase column.

-

For chiral separation: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin-based).[8]

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

General Purity Analysis Method (C18 column):

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the peptide in Mobile Phase A.

Chiral Separation Method (CSP column):

-

Isocratic or Gradient Elution: The optimal conditions will depend on the specific peptide and chiral column. A good starting point is an isocratic elution with a mixture of Mobile Phase A and B (e.g., 70:30).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 220 nm.

-

Elution Order: The elution order of the L- and D-diastereomers will depend on the specific CSP and mobile phase conditions. It is crucial to run standards of the pure L- and D-peptides to confirm the elution order.[9]

Mandatory Visualizations

Caption: Workflow for Fmoc-SPPS of Phenylglycine-Containing Peptides.

Caption: Inhibition of HER2-HER3 Signaling by a D-Phenylglycine Peptide.

Conclusion

Fmoc-L-phenylglycine and Fmoc-D-phenylglycine are powerful and versatile building blocks in peptide chemistry. While the L-enantiomer is crucial for mimicking natural peptide structures and serving as a chiral auxiliary, the D-enantiomer provides a strategic advantage in drug development by enhancing peptide stability and enabling the exploration of novel pharmacological activities. The primary challenge associated with the use of these reagents, racemization during SPPS, can be effectively mitigated through the careful selection of coupling reagents and bases. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate both L- and D-phenylglycine into their peptide synthesis workflows, paving the way for the development of innovative and effective peptide-based therapeutics and research tools.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. hplc.eu [hplc.eu]

- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

Synthesis and Characterization of Fmoc-Phg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylglycine (Fmoc-Phg-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid L-phenylglycine. This document outlines detailed experimental protocols, presents key analytical data, and discusses the challenges and solutions associated with the use of this reagent, with a focus on mitigating racemization.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its incorporation into peptide sequences can significantly influence the conformational properties and biological activity of the resulting peptides. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 102410-65-1 |

| Molecular Formula | C₂₃H₁₉NO₄[1] |

| Molecular Weight | 373.40 g/mol |

| Appearance | White to off-white solid/powder[2] |

| Melting Point | 176-180 °C |

| Optical Activity | [α]₂₀/D +81±3°, c = 1% in DMF |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents; Insoluble in water. |

| Storage | 2-8°C, desiccated |

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of L-phenylglycine with the fluorenylmethoxycarbonyl (Fmoc) group. The general workflow for this synthesis is depicted in Figure 1.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the Fmoc protection of L-phenylglycine.

Materials:

-

L-Phenylglycine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Acetone (B3395972) or Dioxane

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-phenylglycine: Dissolve L-phenylglycine (1 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The mixture is stirred in an ice bath.

-

Addition of Fmoc-reagent: A solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in acetone or dioxane is added dropwise to the aqueous solution of L-phenylglycine while maintaining the temperature at 0-5°C and vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete (monitored by TLC).

-

Work-up:

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove unreacted Fmoc-reagent and byproducts.

-

The aqueous layer is then acidified to a pH of 2-3 with 1M HCl in an ice bath, leading to the precipitation of the product.

-

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield pure this compound.[3][4]

-

Drying: The purified product is dried under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound. Chiral HPLC is also essential to determine the enantiomeric purity.[5][6]

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[7] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[7] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[7] |

| Gradient | A linear gradient, e.g., 30% to 90% B over 20 minutes[7] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 265 nm |

| Sample Preparation | ~1 mg/mL in a mixture of mobile phase A and B[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The spectrum should show characteristic signals for the protons of the fluorenyl, phenyl, and amino acid backbone moieties.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Aromatic protons (Fmoc and Phenyl groups): Multiple signals in the range of 7.2-7.9 ppm.

-

α-proton of phenylglycine: A doublet around 5.3-5.5 ppm.

-

NH proton: A doublet around 6.5-7.0 ppm.

-

CH and CH₂ protons of the Fmoc group: Signals in the range of 4.1-4.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Calculated Monoisotopic Mass | 373.13 Da[1] |

| Observed Ion (ESI+) | [M+H]⁺ at m/z ≈ 374.1 |

| Observed Ion (ESI-) | [M-H]⁻ at m/z ≈ 372.1 |

| Common Fragments | Loss of the Fmoc group (222 Da) is a characteristic fragmentation pattern. |

Application in Solid-Phase Peptide Synthesis (SPPS) and the Challenge of Racemization

This compound is a key reagent for the incorporation of phenylglycine into synthetic peptides using the Fmoc-SPPS strategy. The iterative cycle of Fmoc-SPPS is illustrated in Figure 2.

References

solubility of Fmoc-Phg-OH in DMF and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH), a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in commonly used organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high-purity synthetic peptides. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines the key factors influencing the solubility of Fmoc-protected amino acids.

Physicochemical Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of L-phenylglycine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental in Fmoc-based SPPS due to its stability under acidic conditions and its lability under basic conditions.

| Property | Value |

| Chemical Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2-8°C |

Solubility of this compound

The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product.[1] Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences.[1]

Qualitative and Quantitative Solubility Data

This compound, like most Fmoc-protected amino acids, generally exhibits good solubility in polar aprotic solvents commonly employed in SPPS.[1][] The bulky and hydrophobic Fmoc group significantly influences its solubility profile, making it sparingly soluble in aqueous solutions.[1]

A product information sheet for this compound specifies its solubility in N,N-dimethylformamide (DMF) as "clearly soluble" when 1 mmole (approximately 373.4 mg) is dissolved in 2 ml of DMF. This corresponds to a concentration of approximately 0.5 M.

The following table summarizes the known solubility of this compound and the general solubility of Fmoc-amino acids in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.[3]

| Solvent | General Solubility of Fmoc-Amino Acids | Specific Data for this compound | Notes |

| N,N-Dimethylformamide (DMF) | Excellent | "clearly soluble" at ~0.5 M | The most common solvent for SPPS.[4] However, it can degrade to form dimethylamine, which can prematurely remove the Fmoc group.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Excellent | Not specified | A common alternative to DMF with good solvating properties.[][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Good to Excellent | Not specified | A highly polar aprotic solvent known for its excellent solvating capabilities.[3][5] |

| Dichloromethane (DCM) | Moderate to Good | Not specified | Often used in mixtures with other solvents.[5] |

| Tetrahydrofuran (THF) | Moderate | Not specified | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[1] |

| Water | Sparingly Soluble | Not specified | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocol, adapted from a general method for determining the solubility of Fmoc-amino acids, outlines a reliable procedure using High-Performance Liquid Chromatography (HPLC).[1]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Sealed vials

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is a multifactorial property. The interplay of these factors determines the behavior of the amino acid derivative in a given solvent system.

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for the success of solid-phase peptide synthesis. While it is generally highly soluble in polar aprotic solvents like DMF, it is advisable to experimentally determine its solubility under the specific conditions of the synthesis for applications demanding precise control over reaction conditions. Understanding the factors that influence solubility allows for the rational selection of solvents and reaction conditions, ultimately leading to improved coupling efficiencies and higher purity of the final peptide product.

References

A Technical Guide to Fmoc-Phg-OH: Commercial Sourcing and Applications

For researchers and professionals in drug development and peptide synthesis, N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH) is a critical building block. This guide provides an in-depth overview of its commercial availability, pricing, and technical considerations for its use.

Commercial Suppliers and Pricing

The procurement of this compound requires careful consideration of purity, quantity, and cost. A variety of chemical suppliers offer this reagent, with pricing varying based on the scale of purchase and the purity grade. Below is a summary of commercial sources and their listed prices.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (MilliporeSigma) | This compound | 102410-65-1 | ≥98.0% (HPLC) | 5 g | $71.10 |

| Krackeler Scientific | This compound | 102410-65-1 | ≥98.0% (HPLC) | 5 g | $89.00[1] |

| Fisher Scientific | MilliporeSigma this compound | 102410-65-1 | ≥98% by TLC and HPLC | 5 g | $79.64[2] |

| ChemPep | This compound | 102410-65-1 | N/A | 5 g | $133.00[3] |

| 25 g | $338.00[3] | ||||

| Aapptec Peptides | This compound | 102410-65-1 | N/A | 25 g | From $80.00[4] |

| Chem-Impex | Fmoc-L-phenylglycine | 102410-65-1 | ≥ 99% (Assay) | 5 g | $18.53[5] |

| 25 g | $60.99[5] | ||||

| 100 g | $167.75[5] | ||||

| P212121 Store | Fmoc-L-Phenylglycine | 102410-65-1 | >98.0% | 1 g | $30.00[6] |

| Otto Chemie Pvt. Ltd. | Fmoc-l-phenylglycine, 98%+ | 102410-65-1 | 98%+ | 10 g | $25.00[7] |

| 25 g | $41.75[7] | ||||

| 100 g | $152.88[7] | ||||

| Bachem | This compound | 102410-65-1 | N/A | 1 g | CHF 78.10 |

| 5 g | CHF 234.30 | ||||

| 25 g | CHF 798.20 |

It is important to note that the D-enantiomer, Fmoc-D-Phg-OH (CAS 111524-95-9), is also commercially available from suppliers such as Sigma-Aldrich, Chem-Impex[8], and Aapptec Peptides[9]. Pricing for the D-form can differ from the L-form. For example, Sigma-Aldrich lists Fmoc-D-Phg-OH at $132.00 for 5g, while Chem-Impex offers 1g for $25.00 and 5g for $75.00[8].

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of a Phenylglycine residue into a peptide chain.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol (B129727)

Methodology:

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is usually repeated once.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

The this compound is pre-activated by dissolving it in DMF with a coupling reagent and a base.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: The resin is washed with DMF, DCM, and methanol to remove excess reagents and by-products.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

Visualizing Workflows and Relationships

Experimental Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using this compound.

Caption: Solid-Phase Peptide Synthesis Cycle.

Supplier Selection Logic

The choice of a supplier for this compound often involves a trade-off between cost, purity, and required quantity. The following decision tree illustrates a logical approach to supplier selection.

References

- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 2. MilliporeSigma this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. store.p212121.com [store.p212121.com]

- 7. Fmoc-l-phenylglycine, 98%+ - 102410-65-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

The Architect of Constraint: A Technical Guide to the Biological Significance of Phenylglycine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglycine (Phg), a non-proteinogenic amino acid, has emerged as a powerful tool in peptide and peptidomimetic design. Its unique structural feature—the direct attachment of a phenyl ring to the α-carbon—imparts significant conformational constraints on the peptide backbone. This technical guide delves into the profound biological significance of incorporating phenylglycine into peptides. We will explore its impact on peptide structure, metabolic stability, and its burgeoning role in the rational design of therapeutics. This document provides an in-depth analysis of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Structural Imperative of Phenylglycine

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] The introduction of unnatural amino acids is a key strategy to overcome these limitations.[2][3] Phenylglycine, in particular, stands out due to the steric bulk of its phenyl group being directly attached to the peptide backbone.[4] Unlike its proteinogenic counterpart, phenylalanine, which possesses a methylene (B1212753) spacer, phenylglycine severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[5] This inherent rigidity is a desirable trait in drug design, as it allows for the pre-organization of a peptide into a specific, bioactive conformation, potentially increasing its binding affinity and biological activity.[6][7]

Phenylglycine and its derivatives are not merely synthetic curiosities; they are found in a variety of peptide natural products, including glycopeptide antibiotics.[5][8] This natural precedent underscores their biological relevance and provides a blueprint for their use in medicinal chemistry.[8] The incorporation of phenylglycine can lead to the formation of stable secondary structures such as β-turns and helices, which are often crucial for molecular recognition and biological function.[6]

Engineering Stability: The Impact of Phenylglycine on Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[1][9] The introduction of unnatural amino acids, such as phenylglycine, can significantly enhance the proteolytic stability of peptides.[10] This increased resistance stems from the steric hindrance provided by the bulky phenylglycine residue, which can prevent the peptide from fitting into the active site of proteolytic enzymes.

Studies have shown that replacing a natural amino acid with phenylglycine at a cleavage site can dramatically increase the peptide's half-life in plasma and other biological matrices.[11][12] While direct comparative studies quantifying the stabilizing effect of phenylglycine versus a natural amino acid in the same peptide sequence are not abundant in the readily available literature, the principle is a cornerstone of peptidomimetic design. The general strategy involves identifying the proteolytic cleavage sites of a lead peptide and then systematically replacing amino acids at or near these sites with sterically hindering residues like phenylglycine.[13]

Applications in Drug Discovery: Phenylglycine as a Key Pharmacophoric Element

The unique conformational and stability-enhancing properties of phenylglycine have made it an attractive building block in the design of novel therapeutics. Its incorporation has been particularly impactful in the development of inhibitors for enzymes such as Factor Xa and modulators of nuclear receptors like PPARγ.

Factor Xa Inhibitors for Anticoagulation

Factor Xa is a critical serine protease in the blood coagulation cascade, making it a prime target for the development of anticoagulants.[8][14] Several potent and selective Factor Xa inhibitors incorporate phenylglycine or related structures in their design.[15][16][17] The constrained conformation imposed by the phenylglycine moiety can facilitate optimal binding to the active site of the enzyme, leading to high inhibitory potency. The development of these inhibitors often involves a rational design approach where the phenylglycine scaffold is used to orient other chemical functionalities to interact with specific pockets (S1 and S4) of the Factor Xa active site.[18][19]

PPARγ Agonists for Metabolic Diseases

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[4][5] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. Phenylglycine derivatives have been explored as novel scaffolds for the development of PPARγ agonists.[20] The rationale behind using phenylglycine is to create rigid molecules that can adopt a specific conformation to effectively bind to the ligand-binding domain of PPARγ and elicit the desired biological response.[21]

Quantitative Data Summary

The following tables summarize the available quantitative data for phenylglycine-containing compounds, focusing on their biological activity. Direct comparisons with phenylalanine-containing analogs are included where available in the literature.

Table 1: Inhibitory Activity of Phenylglycine-Based Factor Xa Inhibitors

| Compound | P1 Moiety | P4 Moiety | FXa Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 5 | 4-amidinophenyl | Dimethoxyphenyl | 9.0 | [17] |

| Compound 6 | o-phenylsulfonamide | Biaryl | 0.52 | [17] |

| DPC423 | Amidinophenyl | Chlorophenyl | 0.15 |[17] |

Note: The compounds listed are examples from medicinal chemistry campaigns and showcase the potency that can be achieved with scaffolds that may include or be bioisosteric to phenylglycine derivatives. Direct comparison with a phenylalanine analog was not provided in the source.

Table 2: Agonistic Activity of PPARγ Modulators

| Compound | Scaffold | PPARγ IC50 (µM) | Transactivation Activity | Reference |

|---|---|---|---|---|

| Podophyllotoxone | Lignan | 27.43 | Partial Agonist | [20] |

| Rosiglitazone | Thiazolidinedione | Not Reported | Full Agonist | [20] |

| Compound 4j | Thiazolidinedione derivative | 5.974 | Agonist |[22] |

Note: The data presented for PPARγ modulators often involves complex organic molecules where a phenylglycine-like motif may be part of a larger scaffold. Direct peptide comparisons are less common in the literature found.

Table 3: Proteolytic Stability of Peptides

| Peptide | Modification | Half-life in Human Plasma (hours) | Reference |

|---|---|---|---|

| Peptide 1 | Tam-labeled | 43.5 | [11] |

| Peptide 2 | Tam-labeled | 3.2 | [11] |

| Peptide 3 | Tam-labeled | 50.5 | [11] |

| Unmodified GLP-1 | None | ~0.03 - 0.08 | [12] |

| [D-Lys6]-GnRH | D-amino acid substitution | ~0.92 |[12] |

Note: This table provides a general context for peptide stability in plasma. While not specific to phenylglycine, it illustrates the range of half-lives observed and the impact of modifications. Finding direct comparative studies of a peptide with and without a phenylglycine substitution proved challenging in the reviewed literature.

Key Experimental Methodologies

Synthesis of Phenylglycine-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of phenylglycine into peptides via Fmoc-based SPPS requires special attention to mitigate the risk of racemization.[13][23]

Protocol: Low-Racemization Fmoc-SPPS of a Phenylglycine-Containing Peptide

-

Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a solid-phase synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Fmoc-Phenylglycine Coupling:

-

In a separate vial, dissolve Fmoc-L-phenylglycine (3 equivalents relative to resin loading) and a coupling reagent such as COMU (3 equivalents) in DMF.

-

Add a sterically hindered, weak base like 2,4,6-trimethylpyridine (B116444) (TMP) (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

-

-

Peptide Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification of Phenylglycine-Containing Peptides by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[8][24]

Protocol: Preparative RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

-

HPLC System and Column: Use a preparative HPLC system with a C18 column.

-

Method Development:

-

First, perform an analytical run with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to determine the retention time of the target peptide.

-

Optimize the gradient for the preparative scale to achieve good separation of the target peptide from impurities. A shallower gradient around the elution time of the peptide will improve resolution.

-

-

Preparative Run:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the optimized gradient and collect fractions corresponding to the main peptide peak.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

-

Pool the fractions with the desired purity.

-

Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.

-

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[25][26]

Protocol: 2D NMR for Peptide Conformational Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of 1-5 mM. Adjust the pH and add a chemical shift reference standard (e.g., DSS or TSP).

-

NMR Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz). Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment correlates amide protons with their directly bonded nitrogen atoms, aiding in resonance assignment.

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of the individual amino acids.

-

Use the NOESY spectrum to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., between the alpha proton of residue i and the amide proton of residue i+1).

-

-

Structural Calculations:

-

Convert the NOE cross-peak intensities into distance restraints.

-

Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of structures that are consistent with the experimental restraints.

-

-

Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

Proteolytic Stability Assay

Protocol: In Vitro Chymotrypsin (B1334515) Digestion Assay

-

Reagent Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

-

Digestion Reaction:

-

Incubate the peptide solution at 37°C.

-

Initiate the digestion by adding chymotrypsin to a final enzyme:substrate ratio of 1:100 (w/w).[2]

-

Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching: Stop the reaction in each aliquot by adding a quenching agent, such as 10% trifluoroacetic acid (TFA).

-

Analysis:

-

Analyze the samples by RP-HPLC or LC-MS.

-

Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

-

-

Half-life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the half-life of the peptide under these conditions.

Visualizing the Biological Context and Experimental Design

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the biological pathways where phenylglycine-containing compounds have shown therapeutic potential.

Caption: The blood coagulation cascade highlighting the central role of Factor Xa.

Caption: The PPARγ signaling pathway for metabolic gene regulation.

Experimental and Logical Workflows

The following diagrams illustrate common workflows in the development and analysis of phenylglycine-containing peptides.

Caption: Workflow for rational design of phenylglycine-containing peptide drugs.

Caption: A typical workflow for the analysis of a synthetic peptide.

Conclusion

The incorporation of phenylglycine into peptides is a potent strategy for medicinal chemists and drug developers. Its ability to enforce conformational rigidity and enhance proteolytic stability directly addresses two of the most significant challenges in peptide-based drug discovery. The successful application of phenylglycine in the development of potent enzyme inhibitors and receptor modulators highlights its value as a key structural motif. As our understanding of peptide structure-activity relationships deepens, and as synthetic methodologies for handling racemization-prone amino acids continue to improve, the role of phenylglycine and other constrained unnatural amino acids in the design of next-generation therapeutics is set to expand. This guide provides a foundational resource for researchers looking to harness the unique properties of phenylglycine in their own research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. remedypublications.com [remedypublications.com]

- 17. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. lcms.cz [lcms.cz]

- 24. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmacy.nmims.edu [pharmacy.nmims.edu]

An In-depth Technical Guide to the Incorporation of Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptide scaffolds.[1][2] This expansion of the genetic and synthetic alphabets opens up new avenues for developing peptide-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive overview of the core methodologies for UAA incorporation, detailed experimental protocols, quantitative data for synthesis outcomes, and visualizations of relevant workflows and biological pathways.

Core Methodologies for UAA Incorporation

The site-specific incorporation of UAAs into peptides can be broadly categorized into chemical and biological methods. The choice of method depends on several factors, including the desired peptide length, the specific UAA to be incorporated, the required yield, and the intended application.

Solid-Phase Peptide Synthesis (SPPS)